molecular formula C39H41F6N3O2 B13478043 N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide

N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide

Cat. No.: B13478043
M. Wt: 697.8 g/mol
InChI Key: RVFNJMTZKYQXKC-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[211]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl and fluorene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide involves its interaction with specific molecular targets. These targets may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide stands out due to its combination of trifluoromethyl and fluorene moieties, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, specific reactivity, and desirable photophysical characteristics .

Properties

Molecular Formula

C39H41F6N3O2

Molecular Weight

697.8 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)-9-[4-[4-[[1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carbonyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide

InChI

InChI=1S/C39H41F6N3O2/c40-38(41,42)24-46-35(50)37(31-9-3-1-7-29(31)30-8-2-4-10-32(30)37)18-5-6-20-48-21-16-28(17-22-48)47-34(49)33-25-15-19-36(33,23-25)26-11-13-27(14-12-26)39(43,44)45/h1-4,7-14,25,28,33H,5-6,15-24H2,(H,46,50)(H,47,49)

InChI Key

RVFNJMTZKYQXKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)NC3CCN(CC3)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F)C7=CC=C(C=C7)C(F)(F)F

Origin of Product

United States

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